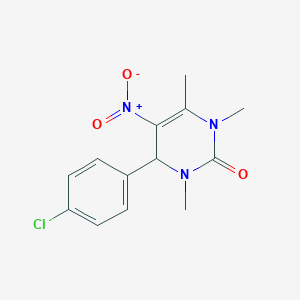

4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a chlorophenyl group, three methyl groups, and a nitro group attached to a dihydropyrimidinone core

准备方法

The synthesis of 4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of acetic acid. The reaction is typically carried out under reflux conditions, leading to the formation of the desired dihydropyrimidinone compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

化学反应分析

4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines and thiols, and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, substituted aromatic compounds, and carboxylic acids.

科学研究应用

Antimicrobial Activity

Research has indicated that derivatives of dihydropyrimidinones exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs demonstrate effectiveness against various bacterial strains. A notable case involved the synthesis of 5-nitro derivatives, where the introduction of nitro groups was correlated with increased antibacterial activity .

Anticancer Properties

Dihydropyrimidinones have been investigated for their anticancer potential. A study highlighted the effectiveness of 3,4-dihydropyrimidin-2(1H)-ones as A2B receptor antagonists, which play a role in cancer cell proliferation and survival . The specific compound has shown promise in inhibiting tumor growth in preclinical models.

Synthesis of High-Energy Materials

The compound is also being explored in the field of energetic materials. Its structural characteristics make it a suitable precursor for synthesizing thermally stable explosives. The introduction of amino groups at the aromatic ring has been shown to enhance the thermal stability of explosive compounds derived from similar structures .

Data Tables

Below are tables summarizing key research findings related to the applications of 4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one.

Case Studies

- Antimicrobial Efficacy : In a study examining various dihydropyrimidinone derivatives, the compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at the 5-position significantly influenced potency.

- Anticancer Mechanism : Research on A2B receptor antagonists revealed that this compound effectively reduced cell viability in cancer cell lines through apoptosis induction.

- Synthesis of Explosives : The compound was utilized as a precursor in synthesizing octanitroazo-benzene derivatives. This application demonstrated its utility in developing new classes of high-energy materials with improved safety profiles.

作用机制

The mechanism of action of 4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

相似化合物的比较

4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one can be compared with other similar compounds, such as:

4-chlorophenyl derivatives: Compounds with similar chlorophenyl groups may exhibit comparable chemical reactivity and biological activities.

Nitro compounds: Compounds containing nitro groups may undergo similar reduction and substitution reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

生物活性

The compound 4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one is a member of the dihydropyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its hypolipidemic effects, antimicrobial properties, and potential as an antiviral agent.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Hypolipidemic Activity

Research has indicated that compounds with similar structures to this compound exhibit significant hypolipidemic activity. In a study involving CF1 mice, administration of related compounds at a dosage of 20 mg/kg/day resulted in substantial reductions in serum cholesterol and triglyceride levels. The study noted that these compounds were more effective than those with other substitutions (e.g., 4-methoxy or 4-nitro) .

| Compound | Dosage (mg/kg/day) | Effect on Cholesterol | Effect on Triglycerides |

|---|---|---|---|

| 4-Chlorophenyl variant | 20 | Significant reduction | Significant reduction |

Antimicrobial Activity

The antimicrobial properties of dihydropyrimidine derivatives have also been explored. A series of compounds were tested against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL , indicating moderate to good antimicrobial activity .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Gram-positive | 200 |

| Compound B | Gram-negative | 300 |

| Compound C | Fungi | 400 |

Antiviral Potential

Dihydropyrimidine derivatives are increasingly being studied for their antiviral properties. Certain analogs have shown effectiveness in inhibiting viral replication mechanisms. For example, compounds structurally related to our target have demonstrated inhibition of RNA polymerase activity in vitro . This suggests potential applications in treating viral infections.

Case Studies

- Hypolipidemic Effects in Rodents : In a controlled study with CF1 mice, researchers administered various substituted dihydropyrimidines and observed that those with the 4-(4-chlorophenyl) substitution significantly lowered lipid levels. The mechanism was attributed to enhanced lipid metabolism and excretion .

- Antimicrobial Screening : A recent investigation into the antimicrobial activity of thiazolidinone derivatives revealed that modifications to the dihydropyrimidine structure could enhance efficacy against both Gram-positive and Gram-negative bacteria. This study provides a pathway for developing new antimicrobial agents based on the dihydropyrimidine scaffold .

属性

IUPAC Name |

4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-4H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O3/c1-8-11(17(19)20)12(16(3)13(18)15(8)2)9-4-6-10(14)7-5-9/h4-7,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSGCQCVNAFJFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N(C(=O)N1C)C)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。